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Bromophenyl)ethyl]carbamic acid

tert-butyl ester

Cat. No.: B1374877 Get Quote

An In-depth Technical Guide to (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester

Introduction: A Cornerstone Chiral Building Block in
Modern Synthesis
(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester, commonly referred to as (S)-N-

Boc-1-(4-bromophenyl)ethylamine, is a vital chiral intermediate in the fields of medicinal

chemistry and organic synthesis. Its structure uniquely combines three key functional elements:

a stereochemically defined center, a versatile aryl bromide handle, and a stable, yet readily

cleavable, amine protecting group. This combination makes it an exceptionally valuable

precursor for constructing complex, enantiomerically pure molecules, particularly active

pharmaceutical ingredients (APIs).

The tert-butyloxycarbonyl (Boc) group provides robust protection for the chiral amine, rendering

it inert to a wide array of non-acidic reagents. This allows for selective chemical transformations

at the aryl bromide position, such as palladium-catalyzed cross-coupling reactions (e.g.,

Suzuki, Heck, Buchwald-Hartwig), which are foundational in modern drug discovery for building

molecular complexity. The inherent chirality, originating from the (S)-1-(4-

bromophenyl)ethylamine backbone, is critical for achieving stereospecific interactions with

biological targets, a cornerstone of rational drug design. This guide provides an in-depth

examination of its chemical properties, a validated synthetic protocol, analytical
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characterization, and key applications for research scientists and drug development

professionals.

Physicochemical and Structural Properties
The compound typically presents as a white to off-white solid and is stable under standard

room temperature storage conditions.[1] Its structural and physical properties are fundamental

to its handling, reactivity, and analytical identification.

Property Value Source(s)

Molecular Formula C₁₃H₁₈BrNO₂ [1][2][3]

Molecular Weight 300.19 g/mol [1][2][3]

Appearance White to Yellow Solid

Purity Typically ≥95-97% [1]

IUPAC Name
tert-butyl N-[(1S)-1-(4-

bromophenyl)ethyl]carbamate
[2]

Canonical SMILES
C--INVALID-LINK--

NC(=O)OC(C)(C)C
[2]

InChI Key
KECPRZHCNCDSET-

VIFPVBQESA-N
[1][2]

Storage Temperature Room Temperature [4]

Synthesis and Purification: A Validated Protocol
The synthesis of (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester is a

straightforward and high-yielding N-protection reaction. The causality behind this protocol lies

in the nucleophilic character of the primary amine of the starting material, which readily attacks

the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Core Reaction Mechanism
The reaction proceeds via nucleophilic acyl substitution. The chiral amine, (S)-(-)-1-(4-

Bromophenyl)ethylamine, acts as the nucleophile. A mild base, such as triethylamine (TEA), is
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employed as an acid scavenger to neutralize the tert-butoxycarboxylic acid byproduct that

forms, driving the reaction to completion. The stereochemical integrity of the chiral center is

fully retained under these mild conditions.

Starting Materials

Process

Output

(S)-(-)-1-(4-Bromophenyl)ethylamine
(Nucleophile)

1. N-Boc Protection Reaction
(0°C to Room Temp)

Di-tert-butyl dicarbonate (Boc₂O)
(Electrophile)

Triethylamine (TEA)
(Base)

Dichloromethane (DCM)
(Solvent)

2. Aqueous Workup
(Wash with H₂O, NaHCO₃, Brine)

3. Drying & Concentration
(Dry over MgSO₄, Evaporate)

4. Purification
(Hexane Wash/Recrystallization)

(S)-[1-(4-Bromophenyl)ethyl]carbamic
acid tert-butyl ester

Click to download full resolution via product page

Caption: Synthetic workflow for N-Boc protection.
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Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for N-Boc protection.[5]

Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add

(S)-(-)-1-(4-Bromophenyl)ethylamine (1.0 eq).

Dissolution: Dissolve the amine in a suitable aprotic solvent, such as dichloromethane

(DCM), to a concentration of approximately 0.4-0.5 M.

Base Addition: Add triethylamine (1.2 eq) to the solution.

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to

control the exothermicity of the addition of Boc₂O.

Boc₂O Addition: Under stirring, slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq)

in DCM to the cooled mixture. The slow addition prevents a rapid temperature increase and

potential side reactions.

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until

thin-layer chromatography (TLC) analysis indicates complete consumption of the starting

amine.

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Sequentially wash

the organic layer with water, a saturated aqueous solution of sodium bicarbonate (to remove

acidic byproducts), and finally, a saturated aqueous solution of sodium chloride (brine, to aid

in phase separation).[5]

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate

or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator.

Purification: The resulting crude solid is typically of high purity. Further purification can be

achieved by washing the solid with a non-polar solvent like hexane to remove any residual,

less polar impurities, affording the final product as a white powder.[5]

Analytical Characterization
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Rigorous analytical characterization is essential to confirm the identity, purity, and

stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for structural

confirmation. The spectrum provides distinct signals that correspond to each part of the

molecule.

¹H NMR (DMSO-d₆, δ ppm):

7.49 (d, J=8.3 Hz, 2H): Aromatic protons ortho to the bromine atom.

7.25 (d, J=8.3 Hz, 2H): Aromatic protons meta to the bromine atom.

4.51-4.64 (m, 1H): The methine proton at the chiral center (C-H).

1.36 (br s, 9H): Nine equivalent protons of the tert-butyl group.

1.27 (d, J=6.8 Hz, 3H): Three protons of the methyl group adjacent to the chiral center.

[5]

Expert Insight: The splitting of the methyl signal into a doublet and the methine proton into

a multiplet confirms their coupling and proximity, validating the core ethylamine structure.

The large integral of the singlet at 1.36 ppm is a clear signature of the Boc protecting

group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound.

Expected m/z: For the molecular ion [M+H]⁺, the expected mass-to-charge ratio would be

approximately 300.059 and 302.057, reflecting the characteristic isotopic pattern of

bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio).[5][6]

Applications in Research and Drug Development
The utility of (S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester stems from the

orthogonal reactivity of its functional groups. The Boc-protected amine is stable, allowing the

aryl bromide to serve as a versatile synthetic handle.
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Synthetic Pathways

Applications

(S)-Boc-1-(4-bromophenyl)ethylamine

Chiral Amine (Boc-Protected) Aryl Bromide Handle Stereocenter (S)

Pd-Catalyzed Cross-Coupling
(e.g., Suzuki, Buchwald-Hartwig)

Leads to Bi-aryl or Aryl-Amine Structures

Reacts at Bromine

Acid-Mediated Deprotection
(e.g., TFA, HCl)

Reveals Free Chiral Amine

Removes Boc Group

API Synthesis Chiral Ligand Development

Click to download full resolution via product page

Caption: Structure-function relationships of the title compound.

Scaffold for API Synthesis: This molecule is a common starting point for APIs that require a

chiral benzylic amine moiety. The aryl bromide can be elaborated into more complex

structures using palladium catalysis. For instance, a Suzuki coupling with a boronic acid can

introduce a new aryl or heteroaryl ring. Subsequent deprotection of the Boc group with an

acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) unmasks the primary amine,

which can then be used for amide bond formation or other nucleophilic additions.

Precursor to Chiral Ligands: The deprotected amine, (S)-1-(4-bromophenyl)ethylamine, and

its derivatives are used to synthesize chiral ligands for asymmetric catalysis.[7] These

ligands can coordinate with transition metals to create catalysts that facilitate

enantioselective reactions, a critical technology in pharmaceutical manufacturing.

Fragment-Based Drug Discovery: As a well-defined chiral fragment, it serves as a valuable

building block in fragment-based approaches to drug discovery. Its defined stereochemistry

and synthetic versatility allow for the systematic exploration of chemical space around a core
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scaffold. The carbamate group itself is a known structural motif in many approved drugs,

valued for its ability to modulate pharmacokinetic properties.[8]

Safety and Handling
While the Boc-protected compound is generally stable, appropriate safety precautions are

necessary.

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation

(H315), serious eye irritation (H319), and respiratory irritation (H335).[2][9]

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume

hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.

Handling Precursors: The starting material, (S)-(-)-1-(4-Bromophenyl)ethylamine, is corrosive

and can cause severe skin burns and eye damage. Extra care and appropriate PPE are

mandatory when handling this precursor during synthesis.

Conclusion
(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester is more than a simple chemical

intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex

organic molecules. Its well-defined physicochemical properties, straightforward synthesis, and

orthogonal reactivity make it a staple in the toolbox of medicinal and synthetic chemists.

Understanding its properties and the causality behind its synthetic application is key to

leveraging its full potential in the development of next-generation therapeutics and advanced

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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